molecular formula C27H30N2O B13576047 1-(4-methoxybenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

1-(4-methoxybenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

Cat. No.: B13576047
M. Wt: 398.5 g/mol
InChI Key: NWTAYISFBMAJCR-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)methyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where an electrophile replaces a hydrogen atom on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-[(4-methoxyphenyl)methyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-methoxyphenyl)methyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H30N2O

Molecular Weight

398.5 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole

InChI

InChI=1S/C27H30N2O/c1-19(2)17-21-9-13-23(14-10-21)20(3)27-28-25-7-5-6-8-26(25)29(27)18-22-11-15-24(30-4)16-12-22/h5-16,19-20H,17-18H2,1-4H3

InChI Key

NWTAYISFBMAJCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)OC

Origin of Product

United States

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